N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine
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Overview
Description
N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine, commonly known as Nabumetone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first synthesized in 1976 by the pharmaceutical company Beecham and was approved for medical use in 1980. Nabumetone is a prodrug that is metabolized in the liver to its active form, which inhibits the production of prostaglandins, a group of chemicals that cause inflammation and pain.
Mechanism of Action
Nabumetone works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Prostaglandins are produced by the enzyme cyclooxygenase (COX), and Nabumetone inhibits the activity of this enzyme, thereby reducing the production of prostaglandins. This results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Nabumetone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation and pain. Nabumetone has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response and can cause tissue damage.
Advantages and Limitations for Lab Experiments
Nabumetone has several advantages for use in lab experiments. It has a long half-life, which means that it remains active in the body for a longer period of time than other N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycines. This makes it useful for studying the long-term effects of N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine use. However, Nabumetone also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on Nabumetone. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of Nabumetone in reducing beta-amyloid production and improving cognitive function in patients with Alzheimer's disease. Another area of interest is the development of new formulations of Nabumetone that improve its solubility and bioavailability, which could make it more effective in certain experimental settings. Additionally, further studies are needed to determine the long-term safety and efficacy of Nabumetone, particularly in elderly patients and those with underlying health conditions.
Synthesis Methods
The synthesis of Nabumetone involves several steps, starting with the reaction of 4'-hydroxyacetophenone with benzoyl chloride to form 4'-benzoyloxyacetophenone. This intermediate is then reacted with 4-bromobiphenyl to form 4'-benzoyloxy-3-biphenylyl-4-bromobenzoate. The final step involves the reaction of this intermediate with glycine to form Nabumetone.
Scientific Research Applications
Nabumetone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Nabumetone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is implicated in the development of the disease.
properties
IUPAC Name |
2-[[3-(4-acetyloxyphenyl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-15-7-5-12(6-8-15)13-3-2-4-14(9-13)17(22)18-10-16(20)21/h2-9H,10H2,1H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCDAFKOGLFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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